

The Pharmacokinetics of Ceftriaxone (Ro 14-1761) in Cattle: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics of ceftriaxone, a third-generation cephalosporin antibiotic identified in some literature as **Ro 14-1761**, specifically in cattle. Ceftriaxone is characterized by its broad-spectrum bactericidal activity, particularly against Gram-negative bacteria, making it a significant antimicrobial agent in veterinary medicine.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion—is crucial for establishing rational dosage regimens to ensure therapeutic efficacy and safety in bovine species.[1]

Quantitative Pharmacokinetic Data

The disposition of ceftriaxone in cattle has been investigated following both intravenous (IV) and intramuscular (IM) administration. The key pharmacokinetic parameters from various studies are summarized in the tables below for comparative analysis.

Table 1: Pharmacokinetic Parameters of Ceftriaxone in Cattle Following Intravenous (IV) Administration



Parameter	Value	Animal Model	Dosage	Citation
Peak Plasma Concentration (Cmax)	84.0 ± 1.55 μg/mL (at 1 min)	Healthy Crossbred Calves	10 mg/kg	[1][3]
131.67 ± 1.83 μg/mL (at 5 min)	Mastitic Crossbred Cows	20 mg/kg	[4]	
Distribution Half- life (t½α)	0.13 ± 0.01 h	Crossbred Cow Calves	10 mg/kg	[5][6]
Elimination Half- life (t½β)	1.58 ± 0.06 h	Crossbred Cow Calves	10 mg/kg	[5][6][7]
4.39 ± 0.63 h	Healthy Crossbred Calves	10 mg/kg	[1][3]	
Volume of Distribution (Vd area)	0.44 ± 0.07 L/kg	Crossbred Cow Calves	10 mg/kg	[5][6][7]
1.91 ± 0.19 L/kg	Healthy Crossbred Calves	10 mg/kg	[1][3]	
Total Body Clearance (CIB)	3.15 ± 0.41 mL/min/kg	Crossbred Cow Calves	10 mg/kg	[5][6][7]
0.31 ± 0.01 L/kg/h	Healthy Crossbred Calves	10 mg/kg	[1][3]	
Area Under the Curve (AUC)	57.35 ± 7.04 μg.h/mL	Cow Calves	10 mg/kg	[5]
Urinary Excretion	~41% (within 24 h)	Healthy Crossbred Calves	10 mg/kg	[1][3]
Plasma Protein Binding	38.55% (mean)	Healthy Crossbred	10 mg/kg	[1][3]



Calves

Table 2: Pharmacokinetic Parameters of Ceftriaxone in Cattle Following Intramuscular (IM) Administration



Parameter	Value	Animal Model	Dosage	Citation
Peak Plasma Concentration (Cmax)	15.34 ± 2.39 μg/mL	Crossbred Cow Calves	10 mg/kg	[5][6][7]
11.2 ± 0.329 μg/mL	Healthy Cows	Not Specified	[8]	
4.68 ± 0.261 μg/mL	Endometritic Cows	Not Specified	[8]	
Time to Peak (Tmax)	0.25 h	Crossbred Cow Calves	10 mg/kg	[5][6][7]
0.5 h	Buffalo Calves	10 mg/kg	[9]	
30 min	Healthy & Endometritic Cows	Not Specified	[8]	
Elimination Half- life (t½β)	5.02 ± 0.51 h	Crossbred Cow Calves	10 mg/kg	[5][6][7]
4.38 ± 0.4 h	Buffalo Calves	10 mg/kg	[9]	
1.42 ± 0.13 h	Healthy Cows	Not Specified	[8]	
1.69 ± 0.47 h	Endometritic Cows	Not Specified	[8]	
Volume of Distribution (Vd area)	1.16 ± 0.15 L/kg	Crossbred Cow Calves	10 mg/kg	[5][6][7]
1.53 ± 0.2 L/kg	Buffalo Calves	10 mg/kg	[9]	
Bioavailability	47.0 ± 5.0%	Crossbred Cow Calves	10 mg/kg	<u>[</u> 5][6]
70.2 ± 2.0%	Buffalo Calves	10 mg/kg	[9]	

Experimental Protocols



The data presented were derived from studies employing standardized pharmacokinetic methodologies. Below are detailed summaries of the typical experimental protocols used.

Animal Models and Housing

Studies utilized various bovine models, including healthy crossbred cow calves, healthy and mastitic lactating crossbred cows, and buffalo calves.[4][5][9] The animals were housed under controlled conditions and allowed to acclimatize before the commencement of the experiments.

Drug Administration and Dosage

- Intravenous (IV) Administration: A single dose of ceftriaxone, typically 10 mg/kg or 20 mg/kg, was administered into the jugular vein.[1][4][5]
- Intramuscular (IM) Administration: A single 10 mg/kg dose was administered intramuscularly. [5][9]
- Crossover Design: In studies comparing IV and IM routes, a crossover design was often implemented with a washout period of two to three weeks between treatments to avoid carryover effects.[5][9]

Sample Collection

- Blood: Blood samples (approximately 5 mL) were collected via a catheter placed in the contralateral jugular vein to avoid contamination with the administered drug.[5][9] Samples were collected in heparinized tubes at predetermined time points, such as before dosing (0 minutes) and at 2, 5, 10, 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24, and 36 hours post-administration.[4][5][9]
- Milk: In studies involving lactating cows, milk samples were collected at similar time intervals to assess drug excretion.[4]
- Urine: For excretion studies, urine was collected over a 24-hour period following drug administration.[1][3]

Analytical Methodology



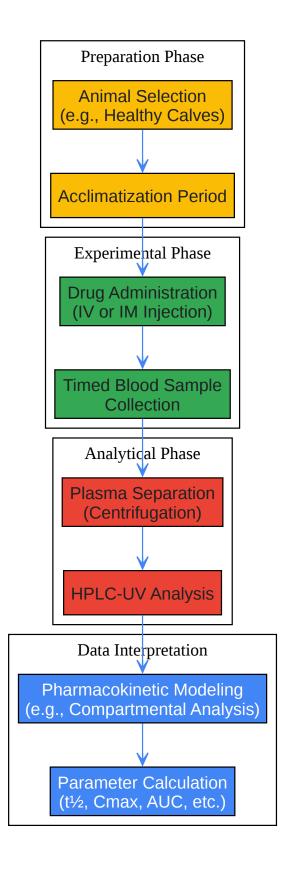
The concentration of ceftriaxone and its metabolites in plasma and milk was quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4][5][6] It has been noted that specific HPLC procedures were developed for **Ro 14-1761**, as some existing methods for ceftriaxone were found to be inadequate in terms of sensitivity or due to adsorption and degradation of the compound during the process.[10][11]

Visualizations

Experimental Workflow for Bovine Pharmacokinetic Studies

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of ceftriaxone in cattle.





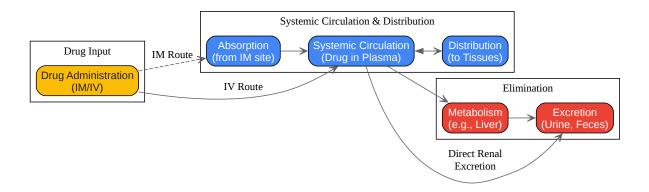
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Caption: Workflow for a typical pharmacokinetic study in cattle.



Core Pharmacokinetic Processes (ADME)

This diagram illustrates the logical relationship between the four main pharmacokinetic processes: Absorption, Distribution, Metabolism, and Excretion.



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Caption: The logical flow of ADME processes for ceftriaxone.

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